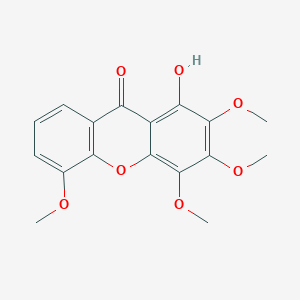

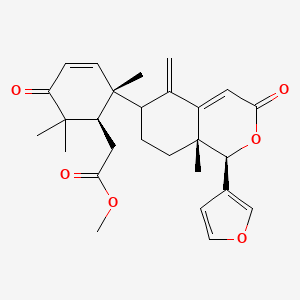

9H-Xanthen-9-one, 1-hydroxy-2,3,4,5-tetramethoxy-

Descripción general

Descripción

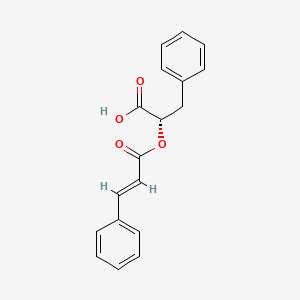

9H-Xanthen-9-one, 1-hydroxy- is a chemical compound with the formula C13H8O3 and a molecular weight of 212.2008 . It is also known by other names such as Xanthen-9-one, 1-hydroxy-, 1-Hydroxyxanthone, and 1-Hydroxy-9H-xanthen-9-one . Xanthones, which have a unique 9H-xanthen-9-one scaffold, are known for their diverse medical applications, including antioxidant and anti-inflammatory activities .

Molecular Structure Analysis

The molecular structure of 9H-Xanthen-9-one, 1-hydroxy- consists of a xanthone core that can accommodate a vast variety of substituents at different positions . The 3D structure of the compound can be viewed using Java or Javascript .Aplicaciones Científicas De Investigación

Biological Activities and Synthetic Methodologies

9H-Xanthen-9-one derivatives, including 1-hydroxy-2,3,4,5-tetramethoxy-, are explored for their diverse biological applications. These compounds, being oxygen-incorporating tricyclic compounds, are structurally related to xanthones and exhibit various biological activities, such as neuroprotection, antitumor, and antimicrobial effects. The synthesis of these compounds from simple starting materials and the development of efficient, safe, and eco-friendly synthetic methodologies have been a focus of research. Multi-functionalized derivatives with drug-likeness properties are also reported, although some raise safety concerns due to potential lack of pharmacokinetic properties (Maia et al., 2020).

Electrophilic Reactivity

Studies on the electrophilic reactivity of xanthen-9-one derivatives reveal insights into their chemical behavior. For example, the electron-withdrawing effect of certain atoms like bromine greatly enhances the molecular electrophilicity of these compounds, influencing their reactivity in various chemical contexts (Ferreira et al., 2012).

NMR Analysis and Structure Elucidation

1-Hydroxy-2,3,4,5-tetramethoxy-9H-xanthen-9-one and related compounds have been subjects of detailed NMR analysis for structure elucidation. This analytical approach is crucial for understanding the structural and functional aspects of these compounds, especially when isolated from natural sources like endophytic fungi (Davis & Pierens, 2006).

Photochromic Properties

Research into the photochromic behavior of xanthen-9-one derivatives, such as those derived from hydroxy-9H-xanthen-9-ones, has shown promising results for potential applications in dyes and color-changing materials. These studies explore the colorability and stability of these compounds, contributing to the field of material science and engineering (Coelho et al., 2001).

Antioxidant Activities

The antioxidant activities of 9H-xanthene derivatives have been measured and compared with other phenolic antioxidants. These studies provide valuable insights into the structure-activity relationships and potential therapeutic applications of these compounds (Yamamura et al., 1996).

Protective Groups in Peptide Synthesis

9H-Xanthen-9-one derivatives have been utilized as protecting groups in peptide synthesis. Their introduction and removal from sulfhydryl functions have been studied, showing their applicability in the synthesis of complex biomolecules (Han & Bárány, 1997).

Direcciones Futuras

The main mechanism of action of xanthones and their derivatives is still only partially disclosed, and further investigations are needed to improve their potential clinical outcomes . This suggests that future research could focus on fully understanding the mechanism of action of xanthones and exploring their potential in medical applications.

Propiedades

IUPAC Name |

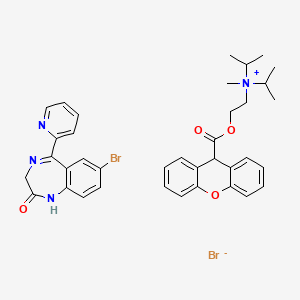

1-hydroxy-2,3,4,5-tetramethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O7/c1-20-9-7-5-6-8-11(18)10-12(19)15(21-2)17(23-4)16(22-3)14(10)24-13(8)9/h5-7,19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOIDKZROFMQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC3=C(C(=C(C(=C3C2=O)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415741 | |

| Record name | 9H-Xanthen-9-one, 1-hydroxy-2,3,4,5-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Xanthen-9-one, 1-hydroxy-2,3,4,5-tetramethoxy- | |

CAS RN |

22961-79-1 | |

| Record name | 9H-Xanthen-9-one, 1-hydroxy-2,3,4,5-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

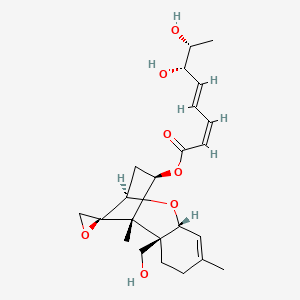

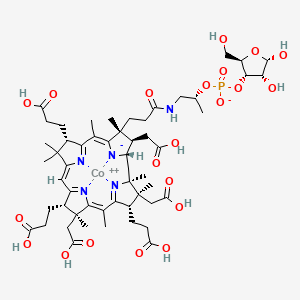

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-4-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-2-methyl-but-2-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1239204.png)

![[(1R,2R,3S,4R,7S,9R,10R,12R,15R)-4,12-diacetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1239208.png)

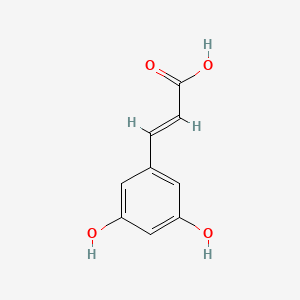

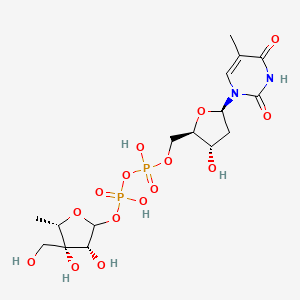

![1-(2-chloroethyl)-1-nitroso-3-[(3R,4R,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]urea](/img/structure/B1239216.png)